molecular formula C11H12O3 B13628897 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione

Cat. No.: B13628897
M. Wt: 192.21 g/mol
InChI Key: RQLLGQCDSUEHSY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione is an organic compound characterized by a cyclopropyl group, a furan ring, and a dione functional group

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction or through direct furan synthesis methods.

    Formation of the dione group: This step involves the oxidation of the corresponding alcohol or ketone precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.

    Reduction: Reduction reactions can convert the dione group to corresponding alcohols or ketones using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

    Addition: The compound can participate in addition reactions, particularly at the cyclopropyl group, leading to ring-opening and formation of larger ring systems.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the production of inflammatory mediators. The compound’s molecular structure allows it to interact with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione can be compared with similar compounds such as:

    1-Cyclopropyl-3-(furan-2-yl)propenone: This compound has a similar structure but lacks the dione group, leading to different chemical reactivity and applications.

    1-Furan-2-yl-3-pyridin-2-yl-propenone: This compound contains a pyridine ring instead of a cyclopropyl group, resulting in distinct biological activities and research applications.

The uniqueness of this compound lies in its combination of a cyclopropyl group, furan ring, and dione functional group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione

InChI

InChI=1S/C11H12O3/c1-7(10(12)8-4-5-8)11(13)9-3-2-6-14-9/h2-3,6-8H,4-5H2,1H3

InChI Key

RQLLGQCDSUEHSY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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